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Sodium (S)-2-hydroxy-4-

methylvalerate

CAS No.: 54641-21-3

Cat. No.: B14637578

Get Quote

Introduction & Rationale
Sodium (S)-2-hydroxy-4-methylvalerate—commonly known as sodium L-leucate or L-HICA

—is a highly valuable chiral building block in modern drug development. In nature, it is

produced as a terminal metabolite of leucine degradation by lactic acid bacteria, endowing it

with potent, broad-spectrum antimicrobial and anti-inflammatory properties[1]. Structurally, it

serves as a critical precursor (Unit D) in the total synthesis of cryptophycins, a family of

macrocyclic depsipeptides currently under investigation as highly potent microtubule-binding

antimitotic agents for oncology[2][3].

While traditional chemical syntheses of L-HICA require toxic chiral catalysts and often yield

racemic mixtures that demand exhaustive resolution, cell-free enzymatic synthesis offers an

elegant, green, and highly scalable alternative. By utilizing isolated biocatalysts outside the

constraints of a living cell, researchers can bypass cellular toxicity limits, achieve >99%

enantiomeric excess (ee), and drastically simplify downstream purification.
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To engineer a self-validating, continuous cell-free synthesis, this protocol couples two highly

specific enzymatic reactions.

Stereoselective Reduction: The core transformation is catalyzed by L-hydroxyisocaproate

dehydrogenase (L-HicDH) (e.g., derived from Lactobacillus confusus). L-HicDH exhibits a

broad substrate specificity for branched 2-oxo acids but maintains strict stereoselectivity,

exclusively yielding the (S)-enantiomer[4]. It reduces 2-ketoisocaproate (KICA) to L-HICA,

consuming one equivalent of NADH.

Thermodynamic Co-factor Regeneration: To prevent the stoichiometric consumption of

expensive NADH, the system is coupled with Formate Dehydrogenase (FDH) (e.g., from

Candida boidinii). FDH oxidizes the sacrificial substrate sodium formate to regenerate NADH

from NAD⁺.

The Causality of the Driving Force: The oxidation of formate by FDH yields carbon dioxide

(CO₂) gas. The continuous off-gassing of CO₂ removes a product from the reaction matrix,

providing an irreversible thermodynamic driving force that pushes the equilibrium entirely

toward the formation of L-HICA[5].
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Figure 1: Coupled enzymatic network for L-HICA synthesis with irreversible CO₂ evolution.

Quantitative Reaction Parameters
The following tables summarize the optimized stoichiometric and analytical parameters

required for a 1-Liter scale biotransformation.
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Table 1: Biotransformation Reaction Matrix

Component Function
Final
Concentration /
Activity

Amount per 1 L

KICA Sodium Salt Primary Substrate 100 mM 15.21 g

Sodium Formate Sacrificial Substrate 150 mM (1.5 eq) 10.20 g

NAD⁺ (Free Acid) Redox Cofactor 1 mM (Catalytic) 0.66 g

L-HicDH Primary Biocatalyst 5 U/mL 5,000 U

FDH
Regeneration

Biocatalyst
5 U/mL 5,000 U

Tris-HCl Buffer pH Maintenance 50 mM, pH 7.5 1.0 L

Table 2: In-Process HPLC Monitoring Parameters
Parameter Specification

Column
C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

4.6 x 150 mm, 5 µm)

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 5% B to 60% B over 15 minutes

Flow Rate 1.0 mL/min

Detection UV at 210 nm (Carboxyl group absorption)
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1. Substrate Preparation
Dissolve KICA & Sodium Formate

2. Biocatalyst Addition
Add NAD⁺, L-HicDH, and FDH

3. Enzymatic Conversion
30°C, pH-stat titration (HCl)

4. Enzyme Recovery
Ultrafiltration (10 kDa MWCO)

5. Product Isolation
Acid-Base Extraction & Lyophilization

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for cell-free L-HICA synthesis.

Phase 1: Reaction Assembly
Buffer Preparation: Prepare 1.0 L of 50 mM Tris-HCl buffer. Adjust the pH to exactly 7.5 at

30°C. Causality: Tris is selected over phosphate to avoid potential precipitation issues during

downstream organic extraction.

Substrate Solubilization: Dissolve 15.21 g of KICA sodium salt and 10.20 g of sodium

formate into the buffer. Ensure complete dissolution via magnetic stirring.

Cofactor Addition: Add 0.66 g of NAD⁺. Note: NAD⁺ is added in its oxidized form; the FDH

will rapidly reduce it to NADH in the presence of formate, priming the system.

Phase 2: Enzymatic Conversion & pH-Stat Control
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Biocatalyst Initiation: Add 5,000 U of FDH and 5,000 U of L-HicDH to the reactor.

Incubation & pH Dynamics: Maintain the reactor at 30°C with gentle agitation (150 rpm).

Self-Validating Mechanism: The net reaction (KICA + Formate + H⁺ → L-HICA + CO₂)

consumes protons. Therefore, the pH of the unbuffered system would naturally rise.

pH-Stat Titration: Connect the reactor to an automated pH-stat titrator loaded with 1.0 M HCl.

Set the target pH to 7.5. The volume of HCl dispensed acts as a real-time, orthogonal metric

of reaction progress.

Monitoring: Pull 100 µL aliquots every 2 hours. Quench with 100 µL of Acetonitrile, centrifuge

to pellet trace proteins, and analyze via HPLC (Table 2). The reaction is complete when KICA

peak area is <1% of its initial value (typically 12-16 hours).

Phase 3: Downstream Processing (DSP) & Salt
Formation

Enzyme Recovery: Pass the completed reaction mixture through a tangential flow filtration

(TFF) system with a 10 kDa MWCO membrane. The retentate contains the enzymes (which

can be recycled), while the permeate contains the L-HICA product.

Acidification & Extraction: Chill the permeate to 4°C. Slowly add 6.0 M HCl until the pH

reaches 2.0.

Causality: L-HICA has a pKa of ~3.8. Dropping the pH to 2.0 ensures >99% of the

molecule is protonated into its lipophilic free-acid form.

Solvent Extraction: Extract the aqueous layer three times with equal volumes of Ethyl

Acetate (EtOAc). Pool the organic layers and dry over anhydrous Na₂SO₄.

Sodium Salt Formation: Evaporate the EtOAc under reduced pressure to yield L-HICA free

acid as a viscous oil. Resuspend the oil in 200 mL of Milli-Q water and carefully titrate with

1.0 M NaOH to exactly pH 7.0.

Causality: The free acid of L-HICA is hygroscopic and difficult to handle. Neutralization

yields the sodium salt, which is highly stable.
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Lyophilization: Freeze the neutralized solution and lyophilize for 48 hours to yield Sodium
(S)-2-hydroxy-4-methylvalerate as a highly pure, free-flowing white powder.

Analytical Validation
To confirm the absolute stereochemistry and purity of the final product, subject the lyophilized

powder to chiral Gas Chromatography-Mass Spectrometry (GC-MS). Derivatize the sample

using methyl esterification (thionyl chloride in methanol) prior to injection. The required

specification for downstream peptide synthesis (e.g., cryptophycin Unit D) is an ee of >99.5%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14637578/docs#application-note-cell-free-enzymatic-
synthesis-of-sodium-s-2-hydroxy-4-methylvalerate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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